

Comprehensive Pharmacokinetic Profile of Cerivastatin: Absorption, Metabolism, and Excretion

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Compound Focus: Cerivastatin

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Introduction and Chemical Properties

Cerivastatin sodium is a **synthetic pyridine derivative** and a potent, enantiomerically pure **HMG-CoA reductase inhibitor** that was previously used for cholesterol management. As the most potent statin ever developed, **cerivastatin** demonstrated **exceptional inhibitory activity** against HMG-CoA reductase with an inhibitory constant (K_i) of 1.3×10^{-9} M, making it over 100 times more potent than lovastatin. This remarkable potency allowed for **ultra-low dose therapy** in the microgram range (0.05-0.8 mg), significantly lower than other statins on the market. **Cerivastatin's** chemical structure consists of a **fluorophenyl group** linked to a pyridine ring with two isopropyl groups, one methoxy group, and a dihydroxyheptanoic acid side chain that serves as the functional component binding to HMG-CoA reductase. The drug was administered as the sodium salt, with a molecular weight of 481.5 g/mol, and was characterized by its solubility in water, methanol, and ethanol. Despite its potent cholesterol-lowering effects, **cerivastatin** was voluntarily withdrawn from worldwide markets in 2001 due to an **unacceptable risk** of fatal rhabdomyolysis, with reporting rates 16-80 times higher than other statins. [1] [2] [3]

The **developmental history** of **cerivastatin** provides important insights into the critical balance between drug efficacy and safety. Marketed by Bayer A.G. in the late 1990s under brand names Baycol and Lipobay, **cerivastatin** competed with Pfizer's atorvastatin (Lipitor) during a period of intense statin development.

Post-marketing surveillance ultimately revealed 52 deaths primarily from rhabdomyolysis and resultant kidney failure, with risks significantly heightened by concomitant use with fibrates, particularly gemfibrozil. Investigation into these serious adverse events highlighted the importance of understanding pharmacokinetic properties, metabolic pathways, and potential drug interactions even for highly effective therapeutic agents. The **cerivastatin** story remains a **cautionary tale** in pharmaceutical development and underscores the necessity of comprehensive pharmacokinetic evaluation throughout the drug development process. [1] [2]

Absorption and Distribution

Absorption Characteristics

Cerivastatin demonstrates **favorable absorption properties** when administered orally, with rapid and nearly complete gastrointestinal absorption. The drug reaches peak plasma concentrations (T_{max}) within 2-3 hours post-administration, followed by a monoexponential decay pattern. The **absolute oral bioavailability** of **cerivastatin** is approximately 60%, attributable to presystemic first-pass metabolism. **Cerivastatin** exhibits **linear pharmacokinetics** across its therapeutic dose range (0.05-0.8 mg), with maximum plasma concentration (C_{max}) and area under the concentration-time curve (AUC) values increasing proportionally with dose. Notably, **cerivastatin** pharmacokinetics are not influenced by concomitant food administration nor by the time of day at which the dose is given, providing **dosing flexibility** for patients. Additionally, no clinically significant differences in absorption have been observed based on age, gender, or ethnicity, and no accumulation occurs with repeated administration. [4] [5] [6]

Table 1: Absorption Parameters of **Cerivastatin**

Parameter	Value	Comments
Bioavailability	60% (mean)	Reduced due to first-pass metabolism [4] [6]
T_{max}	2-3 hours	Consistent across doses [4]
Linearity	Proportional (0.05-0.8 mg)	C_{max} and AUC dose-proportional [4]
Food Effect	None	No clinically significant impact [4] [5]

Parameter	Value	Comments
Time-of-Day Effect	None	Can be administered morning or evening [4] [5]
Accumulation	None on repeated administration	[4]

Distribution Profile

Following absorption, **cerivastatin** demonstrates a **moderate tissue distribution** pattern with a steady-state volume of distribution of approximately 0.3 L/kg. Despite this relatively limited distribution volume, preclinical studies have confirmed the drug's **high affinity for liver tissue**, which represents its primary site of therapeutic action. **Cerivastatin** is **highly protein-bound** (>99%), primarily to albumin, which significantly influences its distribution characteristics and potential for drug interactions. The extensive protein binding limits the amount of free drug available for pharmacological activity or tissue penetration but contributes to the **selective hepatic targeting** that characterizes statin medications. The combination of high protein binding and moderate volume of distribution suggests that **cerivastatin** distributes preferentially to well-perfused organs, particularly the liver, rather than extensively penetrating peripheral tissues. This distribution profile supports its therapeutic action while potentially limiting exposure to sites associated with adverse effects, such as skeletal muscle. [4] [5] [3]

Table 2: Distribution Parameters of **Cerivastatin**

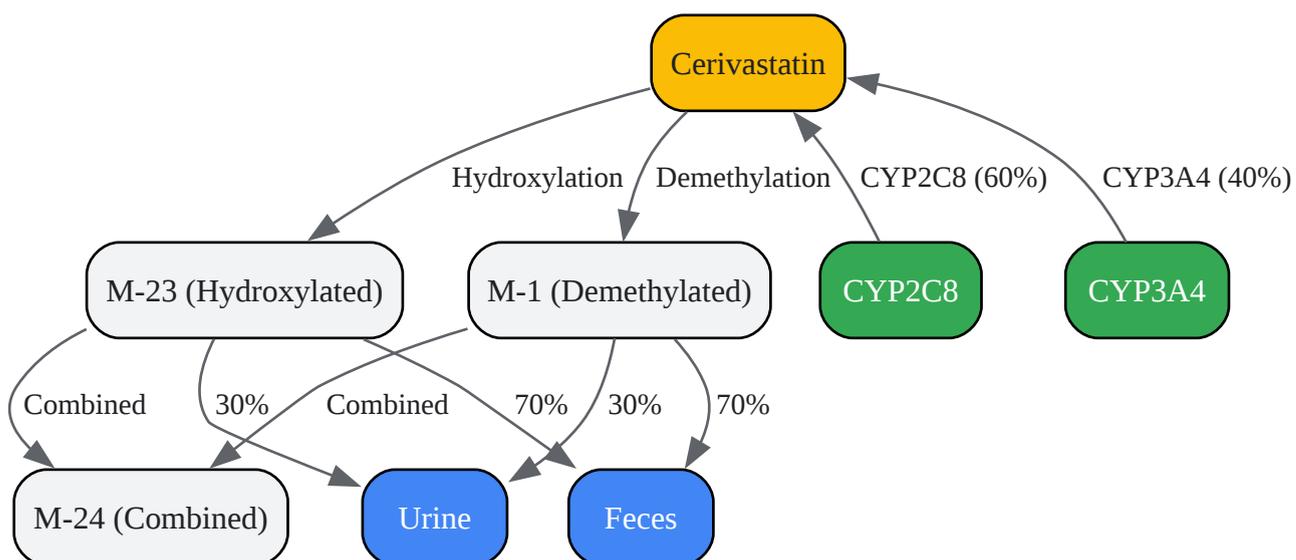
Parameter	Value	Comments
Volume of Distribution (V _{ss})	0.3 L/kg	Indicates moderate tissue penetration [4] [5]
Plasma Protein Binding	>99%	Primarily to albumin [4] [3]
Tissue Affinity	High for liver	Target site of action [4] [5]
Plasma Clearance	12-13 L/h	Classified as low-clearance drug [5] [3]

Metabolism Pathways

Metabolic Enzymes and Pathways

Cerivastatin undergoes **hepatic metabolism** through two primary oxidative biotransformation routes mediated by cytochrome P450 enzymes. The first pathway involves **demethylation of the benzylic methyl ether** moiety, producing metabolite M-1, while the second pathway entails **stereoselective hydroxylation** of one methyl group in the 6-isopropyl substituent, yielding metabolite M-23. A third, minor metabolite M-24 results from the combination of both primary biotransformation reactions but is generally not detectable in plasma. The **relative contributions** of the primary metabolic pathways are approximately 60% mediated by CYP2C8 and 40% by CYP3A4, with CYP2C8 uniquely capable of catalyzing both the hydroxylation reaction (solely) and participating in demethylation (alongside CYP3A4). This dual metabolic pathway initially suggested a reduced potential for clinically significant drug-drug interactions, as inhibition of one pathway could theoretically be compensated by the alternative route. All three metabolites retain **pharmacological activity** against HMG-CoA reductase with potencies similar to the parent drug, contributing to **cerivastatin's** overall therapeutic effect. [4] [7] [1]

The following diagram illustrates the primary metabolic pathways of **cerivastatin**:



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Figure 1: Primary metabolic pathways of **cerivastatin** showing CYP450 enzyme involvement and elimination routes

Active Metabolites and Pharmacological Activity

The **major metabolites** of **cerivastatin** maintain significant HMG-CoA reductase inhibitory activity, contributing to the drug's overall therapeutic effect. Following a 0.8 mg dose of **cerivastatin**, the mean steady state C_{max} values were 12.7 $\mu\text{g/L}$ for the parent drug, compared to 0.55 $\mu\text{g/L}$ for M-1 and 1.4 $\mu\text{g/L}$ for M-23, indicating that despite their similar in vitro potency, the **cholesterol-lowering effect** is primarily attributable to the parent compound due to its higher systemic exposure. All metabolites undergo extensive **lactonization** under physiological conditions, converting to their respective lactone forms (M-22 from M-1 and M-31 from M-23), though this process is considered a minor clearance pathway due to a 10-fold lower rate of glucuronidation compared to CYP-mediated oxidation of the free acid form. The **pharmacological contribution** of these metabolites is substantiated by their similar inhibitory constants to the parent drug, creating a complex pharmacokinetic-pharmacodynamic relationship that enhanced **cerivastatin**'s efficacy but may have also contributed to its unique safety profile. [7] [1] [8]

Table 3: **Cerivastatin** Metabolites and Characteristics

Metabolite	Formation Pathway	Primary Enzyme(s)	Activity	Relative Abundance
M-1	Demethylation of benzylic methyl ether	CYP2C8, CYP3A4	Active (similar potency)	Minor metabolite (C_{max} 0.55 $\mu\text{g/L}$ after 0.8 mg dose) [1]
M-23	Hydroxylation of 6-isopropyl methyl group	CYP2C8	Active (similar potency)	Major metabolite (C_{max} 1.4 $\mu\text{g/L}$ after 0.8 mg dose) [1]
M-24	Combination of both pathways	Sequential metabolism	Active (similar potency)	Not detectable in plasma [4]

Excretion and Elimination

Cerivastatin is **primarily eliminated** through hepatic metabolism followed by biliary and renal excretion of its metabolites. The elimination profile shows that approximately **70% of the administered dose** is excreted as metabolites in the feces, while about **30% is eliminated in urine**. Notably, **no unchanged parent drug** is excreted in either urine or feces, confirming that **cerivastatin** undergoes complete metabolism before elimination. The drug demonstrates a **relatively short elimination half-life** of 2-3 hours, which contributes to its lack of accumulation during repeated administration. Plasma clearance rates range between 12-13 L/h, classifying **cerivastatin** as a low-clearance drug. The **short half-life** and complete metabolic clearance contribute to the drug's predictable pharmacokinetic profile and support once-daily dosing, as accumulation does not occur with repeated administration. The balanced renal and fecal elimination pathways provide redundant clearance mechanisms that normally prevent drug accumulation, though genetic polymorphisms or drug interactions can disrupt this balance. [4] [5] [3]

Experimental Methods for Studying Cerivastatin Metabolism

In Vitro Metabolic Studies

The investigation of **cerivastatin** metabolism typically employs **human liver microsomes** as the primary experimental system. These studies utilize specific incubation conditions including potassium phosphate buffer (100 mM, pH 7.4), NADPH-generating systems to support cytochrome P450 activity, and controlled temperature (37°C) with specific time points (typically up to 60 minutes). The **analytical methodology** for quantifying **cerivastatin** and its metabolites primarily relies on high-performance liquid chromatography (HPLC) with advanced detection systems. Specifically, validated HPLC assays employing post-column photochemical derivatization with ultraviolet light followed by fluorescence detection provide the sensitivity and specificity required for quantifying the low plasma concentrations encountered with microgram dosing. The **limit of quantification** (LOQ) for these assays is typically 0.1 µg/L, with mean accuracy < ±10% and precision of approximately 5%, ensuring reliable detection of parent drug and metabolites at therapeutic concentrations. [7] [5] [8]

For **recombinant enzyme studies**, CYP2C8 variants are heterologously expressed in *E. coli* systems and reconstituted with cytochrome P450 reductase and cytochrome b5 in a 1:2:1 ratio with 100 μM dilauryl-sn-glycero-3-phosphocholine (DLPC) micelles. This system allows for the specific evaluation of individual CYP2C8 variants on **cerivastatin** metabolic clearance. The **functional activity** of expressed enzymes is validated through carbon monoxide difference spectra, gel electrophoresis, pyridine hemochromogen analysis, and Lowry protein determination assays to ensure appropriate quality and quantity of CYP enzymes before metabolism studies. These controlled expression systems have been crucial in identifying the functional consequences of CYP2C8 genetic polymorphisms on **cerivastatin** metabolism and their potential contribution to the drug's toxicity profile. [7]

Clinical Pharmacokinetic Studies

Clinical investigations of **cerivastatin** pharmacokinetics typically employ **non-compartmental analysis methods** to determine fundamental parameters. Study designs generally include single- and multiple-dose escalation trials in healthy subjects, with blood sampling schedules designed to fully characterize the concentration-time profile. Standard protocols include sample collection before dose administration and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 14, 16, and 24 hours post-dose to adequately capture absorption, distribution, and elimination phases. The **maximum plasma concentrations** (C_{max}) and **times to peak** (T_{max}) are determined directly from observed plasma concentration data, while terminal half-lives ($T_{1/2}$) are calculated by linear regression analysis of terminal log-transformed concentration data points. **Area under the curve** (AUC) values are determined using the log-linear trapezoidal rule and extrapolated to infinity for single-dose studies. These standardized methodologies allow for consistent comparison across studies and populations, providing a comprehensive understanding of **cerivastatin's** clinical pharmacokinetics. [5]

Clinical Implications and Safety Concerns

Pharmacogenomics and Individual Variation

Genetic polymorphisms in **CYP2C8 metabolism** represent a significant factor in understanding **cerivastatin's** variable safety profile. Research has identified that specific CYP2C8 variants, including

CYP2C83 and CYP2C84, demonstrate substantially increased metabolic clearance of **cerivastatin** - up to 6-fold higher for recombinant variants and 2 to 14-fold higher in human liver microsomes from carriers of these alleles compared to wild-type. Conversely, **loss-of-function variants** such as the frameshift mutation CYP2C85 (475delA) result in complete absence of enzyme activity, leading to markedly elevated **cerivastatin** blood concentrations and dramatically increased rhabdomyolysis risk. This variant was specifically identified in a Japanese patient who developed acute rhabdomyolysis after 22 days of **cerivastatin** therapy. The **ethnic distribution** of these variants is noteworthy, with CYP2C83 detected primarily in Caucasians and African-Americans (at low frequency), while CYP2C8*4 is found exclusively in Caucasians. These pharmacogenetic factors partially explain the individual susceptibility to **cerivastatin**-induced myotoxicity and highlight the importance of considering genetic variation in drug metabolism. [7] [9]

Drug Interactions and Safety Profile

Cerivastatin's withdrawal from the market was primarily triggered by **dangerous interactions** with specific medications, particularly gemfibrozil. This fibrate medication not only inhibits CYP2C8-mediated metabolism of **cerivastatin** but also undergoes glucuronidation to form gemfibrozil glucuronide, which acts as an effective mechanism-based inhibitor of CYP2C8. This **dual inhibitory effect** results in significantly elevated plasma concentrations of **cerivastatin**, dramatically increasing the risk of severe myotoxicity and fatal rhabdomyolysis. Of the 31 U.S. deaths reported from **cerivastatin**-related rhabdomyolysis, 12 involved concomitant gemfibrozil use. Additional interactions were observed with other statins, particularly lovastatin, contributing to 7 of the 31 fatal cases. The **reporting rate** of fatal rhabdomyolysis with **cerivastatin** monotherapy was 1.9 per million prescriptions, representing a 10-50 times higher incidence than with other statins. Interestingly, despite its metabolic pathways, **cerivastatin** demonstrated **minimal interaction** with other CYP3A4 inhibitors like itraconazole, which produced only modest increases in **cerivastatin** concentrations, supporting the concept that the dual metabolic pathway provided some protection against interactions involving CYP3A4 inhibition alone. [7] [1] [2]

Conclusion

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